

Spectroscopic Analysis of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-tert-butylbenzoic acid

Cat. No.: B189012

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-tert-butylbenzoic acid**, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Bromo-4-tert-butylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.62	d	2.0	1H	Ar-H
8.26	dd	8.5, 2.0	1H	Ar-H
7.86	d	8.5	1H	Ar-H
1.85	s	9H	-C(CH ₃) ₃	

¹³C NMR (Carbon-13 NMR)

As of the latest data available, experimentally determined ¹³C NMR data for **3-Bromo-4-tert-butylbenzoic acid** is not readily available in public spectral databases.

Infrared (IR) Spectroscopy Data

Experimentally determined IR spectral data for **3-Bromo-4-tert-butylbenzoic acid** is not currently available in public spectral databases. Characteristic absorption bands can be predicted based on the functional groups present:

Functional Group	Predicted Absorption Range (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C-H (Aromatic)	3100-3000
C-H (tert-Butyl)	2970-2870
C=O (Carboxylic Acid)	1710-1680
C=C (Aromatic)	1600-1450
C-Br	680-515

Mass Spectrometry (MS) Data

Detailed experimental mass spectral data for **3-Bromo-4-tert-butylbenzoic acid** is not currently available in public spectral databases. The nominal mass of the compound is 256

g/mol and the exact mass is 256.0099 g/mol. Due to the presence of bromine, the mass spectrum is expected to show a characteristic M/M+2 isotope pattern with approximately equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like **3-Bromo-4-tert-butylbenzoic acid**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Bromo-4-tert-butylbenzoic acid** in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H NMR spectrum on a 300 MHz spectrometer. For ^{13}C NMR, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

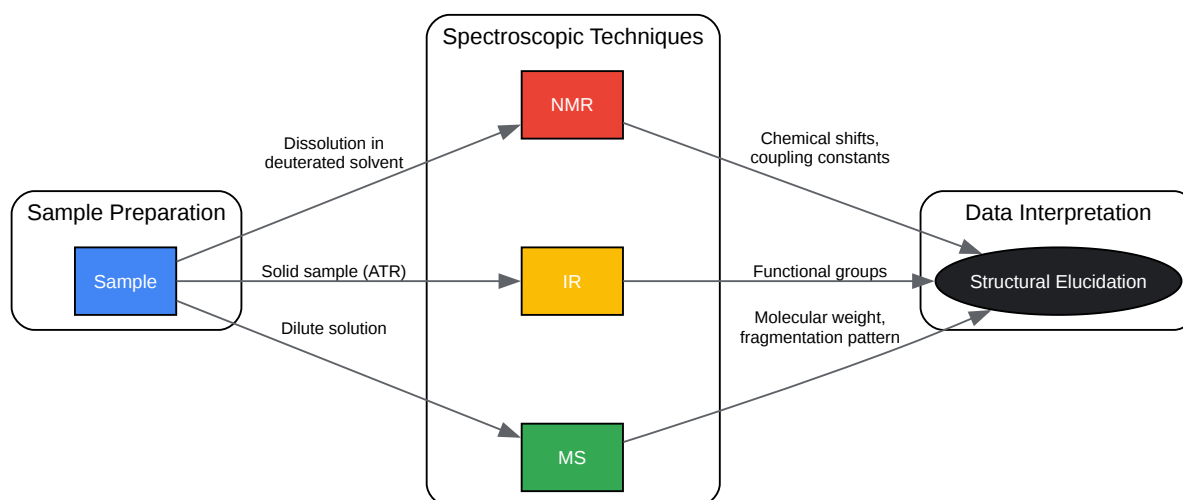
- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid **3-Bromo-4-tert-butylbenzoic acid** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce a dilute solution of **3-Bromo-4-tert-butylbenzoic acid** into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189012#spectroscopic-data-for-3-bromo-4-tert-butylbenzoic-acid-nmr-ir-ms]

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